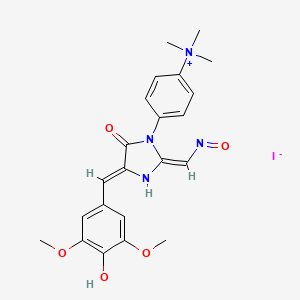
Dmhbo+
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMHBO+ es un cromóforo catiónico que se une al aptámero Chili con una constante de disociación (Kd) de 12 nM. El complejo Chili-DMHBO+ es un donador de fluorescencia ideal para la transferencia de energía de resonancia de Förster (FRET) al colorante de rodamina Atto 590, lo que lo hace adecuado para la obtención de imágenes de ARN en células. Los máximos de excitación/emisión para DMHBO+ son 456/592 nm .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
DMHBO+ se sintetiza a través de una serie de reacciones químicas que involucran la formación de un fluoróforo catiónico. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. implica el uso de varios reactivos orgánicos y catalizadores para lograr la estructura catiónica deseada .
Métodos de Producción Industrial
La producción industrial de DMHBO+ implica la síntesis química a gran escala bajo condiciones controladas para garantizar una alta pureza y rendimiento. El compuesto se produce típicamente en forma sólida y se almacena bajo nitrógeno a -20°C para evitar su degradación. En solución, se almacena a -80°C durante un máximo de seis meses o a -20°C durante un máximo de un mes .
Análisis De Reacciones Químicas
Tipos de Reacciones
DMHBO+ experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de unión: Se une al aptámero Chili, formando un complejo estable.
Activación de la fluorescencia: Al unirse al aptámero, DMHBO+ exhibe fluorescencia, que se utiliza en aplicaciones de imagen.
Reactivos y Condiciones Comunes
Reactivos: Los disolventes orgánicos como el DMSO (dimetilsulfóxido) se utilizan comúnmente para disolver DMHBO+.
Principales Productos Formados
El principal producto formado a partir de la reacción de unión es el complejo Chili-DMHBO+, que exhibe una fuerte fluorescencia adecuada para la obtención de imágenes de ARN en células .
Aplicaciones Científicas De Investigación
DMHBO+ tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como colorante fluorescente para fines de imagen y análisis.
Biología: Employed in RNA imaging within cells, providing insights into cellular processes.
Industria: Utilizado en el desarrollo de sistemas analíticos basados en FRET para diversas aplicaciones .
Mecanismo De Acción
El mecanismo de acción de DMHBO+ implica su unión al aptámero Chili, que activa su fluorescencia. La unión se produce mediante la transferencia de protones intermoleculares a la guanina, formando un complejo estable. Este complejo exhibe un gran desplazamiento de Stokes, lo que lo convierte en un donador de fluorescencia ideal para aplicaciones de FRET. Los objetivos moleculares incluyen el aptámero de ARN, y las vías involucradas están relacionadas con la activación de la fluorescencia y la transferencia de energía .
Comparación Con Compuestos Similares
DMHBO+ es único debido a su alta afinidad de unión al aptámero Chili y su gran desplazamiento de Stokes, lo que mejora sus propiedades de fluorescencia. Los compuestos similares incluyen:
DMHBI+: Otro cromóforo catiónico con propiedades de unión similares pero características de fluorescencia diferentes.
Atto 590: Un colorante de rodamina utilizado como aceptor de FRET en combinación con DMHBO+
Propiedades
Fórmula molecular |
C22H25IN4O5 |
|---|---|
Peso molecular |
552.4 g/mol |
Nombre IUPAC |
[4-[(2Z,4Z)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(nitrosomethylidene)-5-oxoimidazolidin-1-yl]phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C22H24N4O5.HI/c1-26(2,3)16-8-6-15(7-9-16)25-20(13-23-29)24-17(22(25)28)10-14-11-18(30-4)21(27)19(12-14)31-5;/h6-13H,1-5H3,(H-,23,24,27,28,29);1H |
Clave InChI |
KRIJKRIPLDZXHI-UHFFFAOYSA-N |
SMILES isomérico |
C[N+](C)(C)C1=CC=C(C=C1)N2/C(=C\N=O)/N/C(=C\C3=CC(=C(C(=C3)OC)O)OC)/C2=O.[I-] |
SMILES canónico |
C[N+](C)(C)C1=CC=C(C=C1)N2C(=CN=O)NC(=CC3=CC(=C(C(=C3)OC)O)OC)C2=O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


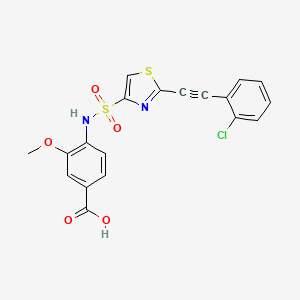
![3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one](/img/structure/B12365683.png)


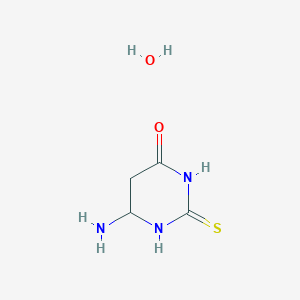
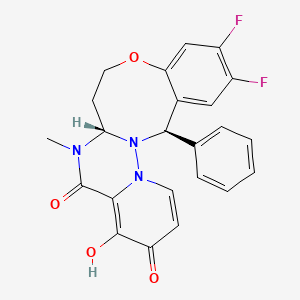
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12365705.png)
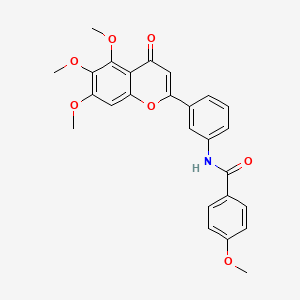

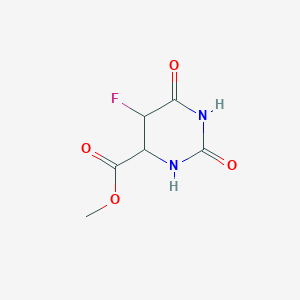
![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12365724.png)

![disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate](/img/structure/B12365744.png)

